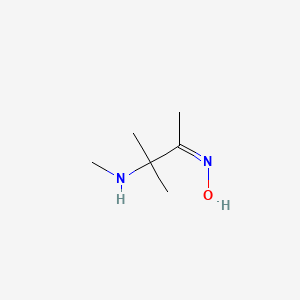
2,2-difluoro-2H-1,3-benzodioxole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-difluoro-1,3-benzodioxole” is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . It is a colorless to light yellow clear liquid .
Synthesis Analysis
The synthesis of “2,2-difluoro-1,3-benzodioxole” is typically achieved by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .Molecular Structure Analysis
The molecular formula of “2,2-difluoro-1,3-benzodioxole” is C7H4F2O2 . The molecular weight is 158.10 . The SMILES string representation is FC1(F)Oc2ccccc2O1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-difluoro-1,3-benzodioxole” are as follows: It has a density of 1.303 g/mL at 25 °C . The refractive index is 1.444 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
2,2-Difluoro-2H-1,3-benzodioxole-5-sulfonamide serves as a key intermediate in the synthesis of complex molecules. The synthesis and reactions of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and 3,3-bis(trifluoromethyl)-3(1H)-1,2-benziodoxole with alkynyltrimethylsilanes demonstrate the compound's utility in creating alkynyliodonium triflates and 1-alkynylbenziodoxoles (Zhdankin et al., 1996). This showcases its role in the development of novel chemical entities through selective transformations.
Environmental and Health Impact Studies
Research on the environmental presence and health impacts of polyfluoroalkyl compounds, which are structurally related to this compound, highlights the importance of understanding the fate and behavior of these compounds. For example, studies on the serum concentrations of polyfluoroalkyl compounds in the U.S. population and their potential associations with cholesterol, body weight, and insulin resistance provide insights into the biological effects of exposure to such chemicals (Nelson et al., 2009). Similarly, investigations into the attention deficit/hyperactivity disorder in U.S. children have explored possible links between exposure to polyfluoroalkyl chemicals and developmental neurotoxicity (Hoffman et al., 2010).
Antibacterial Activity
The exploration of sulfonamide derivatives for antibacterial applications is another significant area of research. The study on the antibacterial activity of various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, including those related to this compound, sheds light on the potential of these compounds to serve as the basis for developing new antibacterial agents (Siddiqa et al., 2014).
Environmental Degradation and Transformation Studies
The understanding of the environmental degradation and transformation of perfluoroalkyl sulfonamides, closely related to this compound, is crucial for assessing the environmental impact of these compounds. Studies on the biotransformation and response of antioxidant enzymes in plants exposed to perfluorooctane sulfonamide (FOSA) reveal the metabolic pathways and enzymatic responses involved in the degradation process, indicating the compound's environmental behavior and potential risks (Zhao et al., 2018).
Safety and Hazards
“2,2-difluoro-1,3-benzodioxole” is classified as a flammable liquid and vapor (H226). It may cause skin irritation (H315) and may cause an allergic skin reaction (H317) . It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)13-5-2-1-4(15(10,11)12)3-6(5)14-7/h1-3H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKLYYLIXQTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659893.png)





![2-[4-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2659903.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2659904.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-bromobenzamide](/img/structure/B2659905.png)
![4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2659907.png)

